2,5,8,11-Tetramethyldodec-6-yne-5,8-diol
Overview
Description
2,5,8,11-Tetramethyldodec-6-yne-5,8-diol is an organic compound with the molecular formula C16H30O2. It is primarily known for its surfactant properties, which allow it to lower the surface tension of liquids. This compound is utilized in various industrial applications, including detergents and other products that require surfactants .
Mechanism of Action
Target of Action
The primary target of 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol, also known as 2,5,8,11-Tetramethyl-6-dodecyne-5,8-diol, is the interface between water and other substances such as oil. This compound acts as a surfactant, reducing the surface tension of liquids .
Result of Action
The primary result of the action of this compound is the reduction of surface tension in liquids, leading to improved mixing and emulsification . This can enhance the performance of products that require a surfactant, such as detergents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the solution, the pH, and the temperature can affect the surfactant properties of the compound . .
Preparation Methods
The specific synthesis of 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol is not widely published due to potential proprietary information. the general synthesis of similar alkynediols involves the reaction of a diol with an alkyne precursor. Industrial production methods often involve the use of specialized equipment and conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
2,5,8,11-Tetramethyldodec-6-yne-5,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane, depending on the reagents and conditions used.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,8,11-Tetramethyldodec-6-yne-5,8-diol has several scientific research applications:
Biology: Its surfactant properties make it useful in biological assays and experiments where the reduction of surface tension is required.
Medicine: Research explores its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic substances.
Comparison with Similar Compounds
2,5,8,11-Tetramethyldodec-6-yne-5,8-diol can be compared with other surfactants such as:
Surfynol DF-110: Another surfactant used to lower surface tension, often used in similar applications.
Surfynol 124: A similar compound with comparable surfactant properties.
The uniqueness of this compound lies in its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, making it highly effective in reducing surface tension in various applications.
Properties
IUPAC Name |
2,5,8,11-tetramethyldodec-6-yne-5,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-13(2)7-9-15(5,17)11-12-16(6,18)10-8-14(3)4/h13-14,17-18H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRRUYIZUBAQTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C#CC(C)(CCC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052402 | |
Record name | 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68227-33-8 | |
Record name | DF 110D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68227-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Dodecyne-5,8-diol, 2,5,8,11-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,8,11-tetramethyldodec-6-yne-5,8-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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